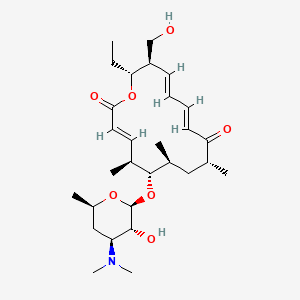
Mycinamicin VII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycinamicin VII is a macrolide.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Mycinamicin VII exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, similar to other macrolides. Research indicates that mycinamicins can effectively combat resistant strains of Staphylococcus aureus, making them valuable in addressing antibiotic resistance challenges in clinical settings .
Table 1: Antimicrobial Efficacy of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.1 - 0.5 μg/mL |
| Enterococcus faecalis | 0.5 - 2.0 μg/mL |
| Streptococcus pneumoniae | 0.2 - 1.0 μg/mL |
Biochemical Characterization
The biochemical pathways involved in the biosynthesis of this compound have been extensively studied. Key enzymes such as cytochrome P450 MycCI have been identified to play crucial roles in the hydroxylation processes necessary for its production . Understanding these pathways not only aids in the production of this compound but also allows for the exploration of synthetic modifications to enhance its efficacy or reduce toxicity.
Case Study: Enzyme Functionality
A study demonstrated that MycCI efficiently catalyzes the conversion of precursors into this compound when paired with specific ferredoxins, highlighting its potential for biotechnological applications in antibiotic production .
Combinatorial Biosynthesis
Research has explored the use of this compound in combinatorial biosynthesis to generate novel antibiotic compounds. By manipulating the genetic pathways in Micromonospora griseorubida, scientists have been able to produce hybrid antibiotics that may possess improved pharmacological properties or broadened spectra of activity . This approach is particularly promising for developing new treatments against multi-drug resistant bacteria.
Table 2: Hybrid Antibiotics Derived from Mycinamicin Pathways
| Hybrid Antibiotic | Parent Compounds | Antimicrobial Spectrum |
|---|---|---|
| 19-deformyl-desmycosin | This compound + Tylosin | Broad-spectrum against Gram-positive bacteria |
| 19-deformyl-12,13-epoxydesmycosin | This compound + Tylosin derivatives | Enhanced activity against resistant strains |
Total Syntheses and Structural Studies
Total synthesis efforts have been directed at producing this compound and its analogs to facilitate detailed structural studies and functional analyses. These synthetic routes allow researchers to explore modifications that could enhance its therapeutic index or reduce side effects associated with natural extracts .
Case Study: Total Synthesis
A recent project successfully synthesized mycinamicin IV, a closely related compound, using innovative catalytic methods that could be adapted for this compound synthesis, showcasing potential pathways for large-scale production .
Therapeutic Applications and Future Directions
Given its effectiveness against resistant bacterial strains, this compound holds promise for therapeutic applications beyond traditional antibiotics. Its unique structure may allow it to evade common resistance mechanisms seen with other macrolides, making it a candidate for further clinical development .
Potential Future Research Areas
- Clinical Trials : Investigating the efficacy of this compound in treating infections caused by resistant pathogens.
- Modification Studies : Exploring chemical modifications to enhance activity or reduce toxicity.
- Combination Therapies : Assessing the effectiveness of this compound in combination with other antibiotics to overcome resistance.
Propiedades
Fórmula molecular |
C29H47NO7 |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1 |
Clave InChI |
HREUKRQZLNMEFQ-KMWMHNJKSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO |
SMILES canónico |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















